2-[1-(4-METHOXYPHENYL)-5-OXO-3-(4-PYRIDYLMETHYL)-2-THIOXO-4-IMIDAZOLIDINYL]-N~1~-(4-METHYLPHENYL)ACETAMIDE
Overview
Description
2-[1-(4-METHOXYPHENYL)-5-OXO-3-(4-PYRIDYLMETHYL)-2-THIOXO-4-IMIDAZOLIDINYL]-N~1~-(4-METHYLPHENYL)ACETAMIDE is a complex organic compound with a molecular formula of C25H24N4O3S. This compound is notable for its unique structure, which includes a combination of methoxyphenyl, pyridylmethyl, and thioxoimidazolidinyl groups. It is used in various scientific research applications due to its potential biological activities.
Scientific Research Applications
2-[1-(4-METHOXYPHENYL)-5-OXO-3-(4-PYRIDYLMETHYL)-2-THIOXO-4-IMIDAZOLIDINYL]-N~1~-(4-METHYLPHENYL)ACETAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals
Preparation Methods
The synthesis of 2-[1-(4-METHOXYPHENYL)-5-OXO-3-(4-PYRIDYLMETHYL)-2-THIOXO-4-IMIDAZOLIDINYL]-N~1~-(4-METHYLPHENYL)ACETAMIDE involves multiple steps. The synthetic route typically starts with the preparation of the intermediate compounds, which are then subjected to various reaction conditions to form the final product. The key steps include:
Formation of the Imidazolidinyl Ring: This involves the reaction of appropriate amines with carbonyl compounds under controlled conditions to form the imidazolidinyl ring.
Introduction of the Thioxo Group: The thioxo group is introduced through a thiolation reaction, where sulfur-containing reagents are used.
Attachment of the Pyridylmethyl Group: This step involves the alkylation of the intermediate compound with pyridylmethyl halides.
Final Coupling Reaction: The final product is obtained by coupling the intermediate with 4-methoxyphenyl and 4-methylphenyl acetamide under specific conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
2-[1-(4-METHOXYPHENYL)-5-OXO-3-(4-PYRIDYLMETHYL)-2-THIOXO-4-IMIDAZOLIDINYL]-N~1~-(4-METHYLPHENYL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, which may reduce the carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific groups in the molecule. Common reagents include halides and amines.
Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis, breaking down into its constituent parts.
The major products formed from these reactions depend on the specific reagents and conditions used .
Mechanism of Action
The mechanism of action of 2-[1-(4-METHOXYPHENYL)-5-OXO-3-(4-PYRIDYLMETHYL)-2-THIOXO-4-IMIDAZOLIDINYL]-N~1~-(4-METHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
2-[1-(4-METHOXYPHENYL)-5-OXO-3-(4-PYRIDYLMETHYL)-2-THIOXO-4-IMIDAZOLIDINYL]-N~1~-(4-METHYLPHENYL)ACETAMIDE can be compared with similar compounds such as:
- N-(2-METHOXY-5-METHYLPHENYL)-2-{[3-(4-METHOXYPHENYL)-4-OXO-3,4,5,6,7,8-HEXAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-2-YL]SULFANYL}ACETAMIDE
- N-(4-METHOXYPHENYL)-2-{[3-(4-METHYLPHENYL)-4-OXO-3,4,5,6,7,8-HEXAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-2-YL]SULFANYL}ACETAMIDE
- 2-{[3-(4-METHOXYPHENYL)-4-OXO-3,4,5,6,7,8-HEXAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-2-YL]SULFANYL}-N-(2-METHYLPHENYL)ACETAMIDE
These compounds share structural similarities but differ in their specific functional groups and substituents, which can lead to variations in their biological activities and applications .
Properties
IUPAC Name |
2-[1-(4-methoxyphenyl)-5-oxo-3-(pyridin-4-ylmethyl)-2-sulfanylideneimidazolidin-4-yl]-N-(4-methylphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O3S/c1-17-3-5-19(6-4-17)27-23(30)15-22-24(31)29(20-7-9-21(32-2)10-8-20)25(33)28(22)16-18-11-13-26-14-12-18/h3-14,22H,15-16H2,1-2H3,(H,27,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOMPWGJGTLLPHE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=S)N2CC3=CC=NC=C3)C4=CC=C(C=C4)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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